Product packaging for Bicyclo[3.1.0]hexane-3-carbaldehyde(Cat. No.:CAS No. 1543035-09-1)

Bicyclo[3.1.0]hexane-3-carbaldehyde

Cat. No.: B3391271
CAS No.: 1543035-09-1
M. Wt: 110.15 g/mol
InChI Key: FJCKHVMOZVPJID-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-3-carbaldehyde is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its defining feature is the rigid, three-dimensional bicyclo[3.1.0]hexane scaffold, which is structurally analogous to a frozen ribose ring and is widely employed as a conformational restraint in nucleoside and nucleotide chemistry . This (N)-methanocarba scaffold is known to enhance potency and selectivity for certain biological targets, most notably the adenosine A3 receptor (A3AR), a promising therapeutic target for treating inflammation and cancer . Researchers utilize this aldehyde functional group as a versatile synthetic handle for further chemical modifications, including the introduction of neutral, basic, or acidic functional groups to explore structure-activity relationships (SAR) . The compound is readily available from multiple chemical suppliers with typical purities of 95% or higher . This product is intended for research and development purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B3391271 Bicyclo[3.1.0]hexane-3-carbaldehyde CAS No. 1543035-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.0]hexane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-4-5-1-6-3-7(6)2-5/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCKHVMOZVPJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1543035-09-1
Record name bicyclo[3.1.0]hexane-3-carbaldehyde
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Reactivity and Chemical Transformations of Bicyclo 3.1.0 Hexane 3 Carbaldehyde and Derivatives

Reactions Involving the Aldehyde Functionality of Bicyclo[3.1.0]hexane-3-carbaldehyde

The aldehyde group in this compound is a versatile functional handle for the synthesis of a range of derivatives. Its reactivity is characteristic of aldehydes, participating in nucleophilic addition and oxidation-reduction reactions.

Aldol (B89426) Condensation Reactions

While specific studies detailing the aldol condensation of this compound are not extensively documented in the reviewed literature, the general principles of aldol reactions are applicable. Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. In a potential reaction, this compound would act as the electrophile, reacting with an enolate, for instance, from a ketone like acetone, under basic or acidic conditions to form a β-hydroxy aldehyde. Subsequent dehydration could then lead to the corresponding α,β-unsaturated aldehyde. The stereochemical outcome of such a reaction would be of significant interest due to the chiral nature of the bicyclic scaffold.

Oxidation Reactions to Carboxylic Acids

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, bicyclo[3.1.0]hexane-3-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. A pertinent example from the literature involves a related bicyclic system where a lactol, formed from the hydrolysis of a bicyclo[3.1.0]hex-2-ene-6-carbaldehyde, was successfully oxidized using Jones reagent (chromium trioxide in sulfuric acid) to yield the corresponding carboxylic acid functionality as part of a prostaglandin (B15479496) analogue synthesis. rsc.org This suggests that similar conditions could be effectively applied to oxidize this compound.

Table 1: Oxidation of Bicyclic Aldehyde Derivatives

Starting MaterialOxidizing AgentProductReference
Lactol derived from 4-substituted bicyclo[3.1.0]hex-2-ene-6-carbaldehydeJones ReagentProstaglandin A2 analogue with a carboxylic acid group rsc.org

Reductive Amination for Synthesis of Amine Derivatives

Reductive amination provides a direct route to amine derivatives from this compound. This reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. A relevant example is the reductive amination of a 3-aza-bicyclo[3.1.0]hexane aldehyde derivative with benzylamine (B48309) in the presence of sodium triacetoxyborohydride. google.com This transformation proceeded to the secondary amine, which was subsequently debenzylated to yield the primary amine. google.com This demonstrates the feasibility of employing reductive amination on the bicyclo[3.1.0]hexane framework to generate diverse amine derivatives. Another study successfully employed reductive amination with pivaldehyde on a bicyclo[3.1.0]hexane amine, highlighting the versatility of this reaction on this scaffold. nih.gov

Table 2: Reductive Amination on Bicyclo[3.1.0]hexane Systems

Aldehyde/Amine SubstrateReagent(s)Product TypeReference
(1R,2S,5S*)-2-Formyl-3-aza-bicyclo[3.1.0]hexane derivativeBenzylamine, Sodium triacetoxyborohydrideSecondary Amine google.com
Bicyclo[3.1.0]hexane amine derivativePivaldehydeSecondary Amine nih.gov

Reactions Involving the Bicyclo[3.1.0]hexane Ring System

The inherent ring strain of the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening and rearrangement reactions, often under specific catalytic or photolytic conditions. These reactions provide pathways to different cyclic and acyclic structures.

Ring-Opening Reactions and Associated Mechanisms

The cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane framework is the primary site for ring-opening reactions. These reactions can be initiated by acid catalysis or other means, leading to the formation of cyclopentane (B165970) or cyclohexane (B81311) derivatives.

In one study, the treatment of bicyclo[3.1.0]hexan-3-ols with fluorosulphuric acid resulted in the formation of cyclopentenium ions. rsc.org The proposed mechanism suggests that the initial step is the opening of the cyclopropane ring to generate a mixture of isomeric olefins. rsc.org These olefins are then protonated, and subsequent elimination of water from the resulting carbocations leads to the observed cyclopentenium ions. rsc.org Under acidic conditions, a bicyclo[3.1.0]hexane derivative with activating groups (ketone and aldehyde/ester) undergoes methanolysis, cleaving one of the activated cyclopropane bonds to yield a 4-methoxycyclohexane derivative. nih.gov Conversely, under basic conditions, the same substrate yields a 3-methoxymethylcyclopentanone. nih.gov The acid sensitivity of the bicyclo[3.1.0]hexane ring system is further highlighted by the observation that purification of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol by column chromatography on silica (B1680970) gel can lead to the formation of a ring-opened alcohol. acs.org

Rearrangement Reactions (e.g., Cyclopropanol (B106826) Ring Opening, Isomerization of Semidiones)

The bicyclo[3.1.0]hexane skeleton is prone to various rearrangement reactions, which can be triggered by photochemical, thermal, or catalytic conditions. These rearrangements often involve the cleavage and reformation of bonds within the bicyclic system, leading to structurally diverse products.

A notable example is the photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones into 3-hydroxybenzoic acid derivatives. cdnsciencepub.comcdnsciencepub.comrsc.orgresearchgate.net This transformation is proposed to proceed through a diradical or zwitterionic intermediate, which, upon a 1,2-hydrogen shift, aromatizes to the phenolic product. cdnsciencepub.com The success of this rearrangement is dependent on the wavelength of light and the presence of a hydrogen atom at the 6-position. cdnsciencepub.com

Derivatives such as bicyclo[3.1.0]hexane-2,3-semidiones also exhibit interesting rearrangement behavior. It has been observed that syn-6-alkylbicyclo[3.1.0]hexane-2,3-semidiones can rearrange to their anti isomers under base catalysis. researchgate.netresearchgate.net The proposed mechanism for this isomerization involves an electrocyclic ring opening of the bicyclo[3.1.0]hexane system to a cyclohexadienyl intermediate, which then undergoes a competing ring closure to the more stable anti isomer. researchgate.netresearchgate.net Overoxidation of the bicyclo[3.1.0]hexanesemidione can lead to a more complex rearrangement, yielding an o-semiquinone. This transformation is suggested to occur via a sigmatropic 1,4-migration followed by a cyclopropanol ring opening. researchgate.netresearchgate.net

Table 3: Rearrangement Reactions of Bicyclo[3.1.0]hexane Derivatives

Starting MaterialConditionsProductProposed MechanismReference
6-Substituted bicyclo[3.1.0]hex-3-en-2-onesUV Light3-Hydroxybenzoic acid derivativesPhotochemical rearrangement via diradical/zwitterionic intermediate cdnsciencepub.comcdnsciencepub.comrsc.orgresearchgate.net
syn-6-Alkylbicyclo[3.1.0]hexane-2,3-semidioneBase Catalysisanti-6-Alkylbicyclo[3.1.0]hexane-2,3-semidioneElectrocyclic ring opening to a cyclohexadienyl intermediate followed by ring closure researchgate.netresearchgate.net
Bicyclo[3.1.0]hexanesemidioneOveroxidationo-SemiquinoneSigmatropic 1,4-migration and cyclopropanol ring opening researchgate.netresearchgate.net

Functionalization and Derivatization at Skeletal Positions (e.g., Halogenation, Alkylation)

The rigid, strained bicyclo[3.1.0]hexane framework offers unique opportunities for chemical modification at its skeletal carbon atoms. Such functionalizations are crucial for modulating the steric and electronic properties of the molecule, which is of particular interest in fields like medicinal chemistry. Reactions such as halogenation and alkylation allow for the introduction of key functional groups directly onto the carbocyclic core.

Halogenation

The introduction of halogen atoms, especially fluorine, to the bicyclo[3.1.0]hexane skeleton is a well-documented strategy for creating potent and selective therapeutic agents, particularly metabotropic glutamate (B1630785) receptor (mGluR) modulators. nih.govnih.gov Fluorine's unique properties, including its small size and high electronegativity, can significantly influence a molecule's biological activity and pharmacokinetic profile. nih.gov

Functionalization has been successfully achieved at various positions, including C3 and the C6 bridgehead. One common synthetic approach involves the fluorination of a ketone precursor. For instance, the intermediate ethyl (1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate is synthesized from its non-fluorinated ketone analogue using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI). acs.orggoogle.com This fluoro-ketoester is a key building block for a variety of mGluR antagonists. acs.org

Stereoselective synthesis has also been achieved, yielding specific isomers. A 3-beta fluoro derivative of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has been synthesized efficiently, highlighting the precise control possible in these systems. nih.govresearchgate.net In other instances, direct fluorination of a trans hydroxy ester intermediate can be performed without the need to protect the secondary alcohol. google.com

While fluorination is prevalent, other halogens can also be incorporated. An aluminum halide-mediated cycloisomerization of 7-en-2-ynones provides a pathway to halogenated bicyclo[3.1.0]hexanes, introducing chlorine, bromine, or iodine onto the cyclopentane portion of the ring system. rsc.org More recently, metal-free methods involving the intramolecular radical oxidative cyclization of gem-dihaloolefins have been developed to produce dibromo-substituted bicyclo[3.1.0]hexanes. acs.org General substitution reactions on the bicyclic ring using reagents such as bromine (Br₂) or chlorine (Cl₂) have also been noted as feasible transformations.

Starting Material ClassReagent(s)Position(s) FunctionalizedProduct ClassReference
Bicyclic KetoneN-Fluorobenzenesulfonimide (NFSI)C66-Fluoro-bicyclic ketoester acs.orggoogle.com
trans Hydroxy EsterN-Fluorobenzenesulfonimide (NFSI)-Fluorinated bicyclic derivative google.com
7-en-2-ynoneAluminum Halides (AlCl₃, AlBr₃, AlI₃)Cyclopentane RingHalogenated Bicyclo[3.1.0]hexane rsc.org
gem-DihaloolefinDiphenyl diselenide, TBHP-Dibromo-substituted Bicyclo[3.1.0]hexane acs.org
Bicyclo[3.1.0]hexaneBr₂, Cl₂Ring HydrogensHalogenated Bicyclo[3.1.0]hexane

Alkylation

Direct C-alkylation on a pre-formed bicyclo[3.1.0]hexane skeleton is less frequently reported than halogenation. The primary challenges include controlling the regioselectivity and preventing undesirable ring-opening reactions due to the inherent strain of the bicyclic system.

Most synthetic routes that yield C-alkylated bicyclo[3.1.0]hexane derivatives do so during the construction of the bicyclic core rather than by subsequent functionalization. For example, intramolecular enolate alkylation sequences are employed to forge the fused ring system with alkyl groups already incorporated. researchgate.net Similarly, asymmetric intramolecular α-cyclopropanation of olefinic aldehydes, which can be viewed as a formal double alkylation, directly produces the bicyclo[3.1.0]hexane scaffold. nih.gov

While direct post-synthesis alkylation is not common, literature suggests it is a theoretical possibility. For such reactions to be successful, conditions would need to be carefully selected. The use of radical-stabilizing reagents, for instance, could potentially minimize ring fragmentation during radical-based alkylation processes. However, most documented "alkylation" reactions on bicyclo[3.1.0]hexane derivatives involve the modification of existing functional groups (e.g., O-alkylation of hydroxyls or N-alkylation of amines) rather than the formation of a new carbon-carbon bond at a skeletal position. acs.org

Stereochemical Aspects and Conformational Analysis of Bicyclo 3.1.0 Hexane Systems

Preferred Conformational Geometries of Bicyclo[3.1.0]hexane (Boat-like vs. Chair-like)

The bicyclo[3.1.0]hexane ring system can theoretically exist in several conformations, primarily the boat-like and chair-like forms. However, extensive computational and experimental studies have consistently shown that the boat-like conformation is overwhelmingly preferred. researchgate.netd-nb.infonih.gov The boat form is the sole stable configuration observed for the parent bicyclo[3.1.0]hexane. researchgate.netnih.gov

The primary reason for this preference is the significant steric hindrance created by the fused cyclopropane (B1198618) ring. researchgate.net In a hypothetical chair-like conformation, the cyclopropane ring would induce severe steric repulsion. To alleviate this, the molecule adopts a boat-like geometry where the five-membered ring is distorted. researchgate.net This arrangement is more stable despite the "flagpole" interactions that are typically destabilizing in monocyclic boat conformations. researchgate.net Ab initio molecular orbital calculations have confirmed the higher stability of the boat form over the chair form for the parent bicyclo[3.1.0]hexane and several of its derivatives. d-nb.info For instance, in the case of 1,5-diazabicyclo[3.1.0]hexane, the boat conformation is the only one observed experimentally, with calculations predicting the chair form to be significantly higher in energy.

Relative Energies of Bicyclo[3.1.0]hexane System Conformers
CompoundConformerRelative Energy (kcal/mol)Method
Bicyclo[3.1.0]hexaneBoat0.0Calculation (3-21G) d-nb.info
Chair3.8
6-Oxabicyclo[3.1.0]hexaneBoat0.0Calculation (3-21G) d-nb.info
Chair2.8
6-Thiabicyclo[3.1.0]hexaneBoat0.0Calculation (3-21G) d-nb.info
Chair4.1
1,5-Diazabicyclo[3.1.0]hexaneBoat0.0Calculation (MP2)
Chair3.8
Twist49.5

Influence of Ring Strain and Substituent Effects on Conformation and Reactivity

The inherent ring strain of the bicyclo[3.1.0]hexane system, particularly from the cyclopropane ring, is a dominant factor influencing its structure and reactivity. This strain can be conceptualized as "cyclopropylic strain," which creates significant steric repulsion between adjacent cis-configured substituents on the cyclopropane ring. nih.gov This inherent rigidity is synthetically useful for locking molecular backbones into specific conformations. nih.govnih.gov

Substituents on the bicyclic framework can further influence its conformational preferences. While the boat-like conformation remains the most stable for most derivatives, the size and nature of substituents can affect the energy difference between conformers. researchgate.net For example, in a study of bicyclo[3.1.0]hexanes with a heteroatom at position 6, it was found that as the size of the substituent atom increases (from CH₂ to O, S, and Se), the relative stability of the chair-like conformer decreases. researchgate.net This suggests that larger substituents introduce steric or electronic effects that further destabilize the already unfavorable chair geometry. researchgate.net In contrast, introducing a double bond into the five-membered ring, as in bicyclo[3.1.0]hexene systems, acts to flatten the ring. researchgate.net

Effect of Substituent at Position 6 on the Relative Energy of the Chair Conformer
Substituent (X)CompoundRelative Energy (Chair vs. Boat) (kcal/mol)
CH₂Bicyclo[3.1.0]hexane~3.8 d-nb.info
O6-Oxabicyclo[3.1.0]hexane~2.8 d-nb.info
S6-Thiabicyclo[3.1.0]hexane~4.1 d-nb.info

Note: The trend of increasing destabilization of the chair form with larger substituent size (CH₂ < O < S < Se) was noted in a DFT study. researchgate.net

Diastereoselectivity and Enantioselectivity in Synthetic Transformations and Molecular Interactions

The rigid and well-defined three-dimensional structure of the bicyclo[3.1.0]hexane skeleton makes it an excellent template for stereoselective synthesis. Numerous synthetic methods have been developed that exploit its inherent features to control the formation of new stereocenters with high levels of diastereoselectivity and enantioselectivity.

Key strategies for accessing stereochemically defined bicyclo[3.1.0]hexanes include:

Catalytic Cyclopropanation: Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be tuned to produce either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high diastereoselectivity by choosing the appropriate catalyst. diva-portal.org

Radical Cascade Cyclizations: Asymmetric catalytic systems based on cobalt(II) have been developed for the radical cascade cyclization of 1,6-enynes with diazo compounds. researchgate.net This method enables the stereoselective construction of multisubstituted cyclopropane-fused tetrahydrofurans, which are bicyclo[3.1.0]hexane derivatives, bearing three contiguous stereocenters. researchgate.net

(3+2) Annulation Reactions: A convergent synthesis of bicyclo[3.1.0]hexanes has been achieved through the (3+2) annulation of cyclopropenes with cyclopropylanilines under photoredox catalysis. collectionscanada.gc.ca This reaction is notably effective for creating highly diastereoselective fluorinated derivatives. collectionscanada.gc.ca

1,3-Dipolar Cycloadditions: The reaction of cyclopropenes with stable azomethine ylides affords bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane with high diastereofacial selectivity.

Intramolecular Epoxide Opening: A triethylaluminum-mediated intramolecular epoxide opening and cyclopropanation reaction provides a highly efficient route to functionalized bicyclo[3.1.0]hexane systems with perfect endo selectivity for hydrogen or fluorine substituents.

These examples underscore the utility of the bicyclo[3.1.0]hexane framework in directing the stereochemical outcome of chemical reactions, allowing for the synthesis of complex molecules with precise three-dimensional structures.

Stereoselective Hydrogen-Deuterium Exchange in Bicyclo[3.1.0]hexanes

Stereoselective hydrogen-deuterium (H-D) exchange studies provide valuable insight into the reactivity and stereoelectronic environment of specific protons within a molecule. In the bicyclo[3.1.0]hexane system, such exchanges have been observed to proceed with high stereoselectivity.

A key finding comes from the study of bicyclo[3.1.0]hexanesemidione in a basic dimethyl sulfoxide (B87167) solution. It was determined that the α-methylene group undergoes a highly stereoselective H-D exchange where the exo-hydrogen exchanges significantly faster than the endo-hydrogen. This difference in exchange rates highlights the distinct steric and electronic environments of the two protons, governed by the rigid bicyclic structure.

Furthermore, deuterium (B1214612) labeling has been a crucial tool in elucidating reaction mechanisms involving bicyclo[3.1.0]hexane intermediates. For example, in the solvolysis of 6,6-dideuterated bicyclo[3.1.0]hexyl tosylates, the deuterium label was found to equilibrate over positions 2, 4, and 6, providing evidence for the involvement of a rearranging trishomocyclopropenyl cation intermediate. Deuterium labeling experiments have also been instrumental in analyzing the stereochemical course of platinum- and gold-catalyzed cycloisomerization reactions that form bicyclo[3.1.0]hexan-3-one derivatives. researchgate.net The synthesis of specifically deuterium-labeled bicyclo[3.1.0]hexane derivatives, such as 2-amino-4-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid-[³H₂], further demonstrates the application of isotopic labeling in creating tool compounds for biomedical research.

Advanced Spectroscopic and Structural Characterization of Bicyclo 3.1.0 Hexane 3 Carbaldehyde Derivatives

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules, including derivatives of bicyclo[3.1.0]hexane. These techniques measure the differential interaction of a molecule with left and right circularly polarized light. rsc.orgnih.govgoogle.com

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. For bicyclo[3.1.0]hexane derivatives, ECD is a powerful tool for assigning the absolute configuration. rsc.orgnih.gov The comparison of experimental ECD spectra with those predicted by density functional theory (DFT) calculations allows for a reliable determination of the stereochemistry. rsc.orgresearchgate.net In a study of a bicyclo[3.1.0]hexane derivative with multiple functional groups, the experimental ECD spectrum, in conjunction with DFT simulations, successfully established the absolute configuration. rsc.org The boat-like conformers of the bicyclo[3.1.0]hexane ring were found to be significantly more stable than the chair-like conformers, a factor that critically influences the calculated ECD spectrum. rsc.orgresearchgate.net

Optical Rotation Dispersion (ORD)

Optical Rotation Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. scispace.com Similar to ECD, ORD is highly sensitive to the stereochemistry of a molecule. nih.govresearchgate.net For bicyclo[3.1.0]hexane derivatives, experimental ORD curves can be compared with DFT-calculated curves to assign the absolute configuration. rsc.orgresearchgate.net The combination of ORD with other chiroptical methods like ECD and VCD provides a high degree of confidence in the stereochemical assignment, especially for conformationally flexible molecules. rsc.orgnih.gov The carbonyl group, present in bicyclo[3.1.0]hexane-3-carbaldehyde, is a particularly useful chromophore for ORD studies due to its absorption in an accessible spectral region. scispace.com

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. google.com VCD is a powerful technique for determining the absolute configuration and conformation of chiral molecules in solution. rsc.orggoogle.com For complex molecules like bicyclo[3.1.0]hexane derivatives, VCD, when combined with DFT calculations, offers a robust method for stereochemical elucidation. rsc.orgacs.org A study on a pair of enantiomeric bicyclo[3.1.0]hexane derivatives demonstrated that VCD, along with ECD and ORD, provided a consistent and reliable assignment of the absolute configuration. rsc.orgnih.gov The success of this multi-technique approach highlights its utility for structurally complex chiral molecules. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of bicyclo[3.1.0]hexane derivatives. nih.govsemanticscholar.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while coupling constants reveal the connectivity and relative orientation of neighboring protons. researchgate.netresearchgate.net

In bicyclo[3.1.0]hexane systems, the coupling constants between protons are particularly informative for determining stereochemistry. For instance, cis relationships between protons on the bicyclic core often result in larger coupling constants compared to trans relationships, which may show near-zero coupling. rsc.orgresearchgate.net The chemical shifts of protons can also be significantly affected by the shielding or deshielding effects of the cyclopropyl (B3062369) ring. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are routinely used to aid in the unambiguous assignment of ¹H and ¹³C NMR signals. mdpi.com

Below is a table summarizing typical ¹H NMR chemical shifts for a substituted bicyclo[3.1.0]hexane system.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-11.59m
H-51.59m
H-24.05m
H-44.05m
endo-H-31.15d
exo-H-32.20d
endo-H-60.95t
exo-H-6--
Data adapted from a study on bicyclo[3.1.0]hexane derivatives. scispace.com

X-ray Crystallography for Solid-State Structure Determination and Relative Configuration Assignment

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the relative configuration of stereocenters. nih.govresearchgate.net For bicyclo[3.1.0]hexane derivatives, single-crystal X-ray diffraction analysis has been instrumental in confirming their molecular structure and stereochemistry. nih.govresearchgate.net

In several studies, the crystal structure of bicyclo[3.1.0]hexane derivatives has been determined, revealing the conformation of the bicyclic system and the orientation of substituents. nih.govbeilstein-journals.org For example, the structure of a substituted 3-azabicyclo[3.1.0]hexane was verified by X-ray analysis, confirming the outcome of a cycloaddition reaction. beilstein-journals.org Similarly, the absolute configuration of a neolaxiflorin containing a bicyclo[3.1.0]hexane unit was determined by single-crystal X-ray diffraction. nih.govresearchgate.net

The data obtained from X-ray crystallography is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible for further research. researchgate.netd-nb.info

Gas-Phase Structural Elucidation Techniques (e.g., Microwave Spectroscopy, Electron Diffraction)

Gas-phase structural techniques, such as microwave spectroscopy and gas electron diffraction (GED), provide valuable information about the intrinsic structure of molecules, free from intermolecular interactions present in the solid or liquid state. acs.orgacs.org

A combined analysis of electron diffraction and microwave spectroscopic data for the parent bicyclo[3.1.0]hexane revealed that the molecule preferentially adopts a boat conformation. acs.org The flap angles for the cyclopropane (B1198618) and cyclopentane (B165970) moieties were determined to be 70.6° and 25.2°, respectively. acs.org More recent studies on 1,5-diazabicyclo[3.1.0]hexane derivatives using GED, supplemented by quantum chemical calculations, have further explored the conformational preferences of this bicyclic system. researchgate.netacs.org These studies have shown that the boat conformation is the most stable for the unsubstituted 1,5-diazabicyclo[3.1.0]hexane, while the presence of substituents can influence the conformational equilibrium. acs.orgmathnet.ru

Computational and Theoretical Investigations of Bicyclo 3.1.0 Hexane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of bicyclo[3.1.0]hexane systems. It offers a balance between computational cost and accuracy, enabling detailed exploration of complex chemical phenomena.

Computational studies, corroborated by experimental data from NMR, X-ray crystallography, and microwave spectroscopy, have consistently shown that the bicyclo[3.1.0]hexane skeleton preferentially adopts a boat-like conformation over a chair-like one. researchgate.netconicet.gov.ar This preference is driven by the minimization of eclipsing strain in the boat form.

Extensive conformational searches using DFT methods, such as B3LYP with large basis sets like 6-311++G**, have been performed to map the potential energy surface (PES) of these systems. researchgate.netconicet.gov.arnih.govresearchgate.net These calculations reveal that the boat-like conformation is the only stable configuration for the parent bicyclo[3.1.0]hexane. conicet.gov.ar For substituted derivatives, the relative stability among different conformers is heavily influenced by factors such as the number and strength of intramolecular hydrogen bonds. researchgate.netnih.gov

Table 1: Relative Stability of Bicyclo[3.1.0]hexane Conformers
ConformerRelative Energy (kcal/mol)Key Stabilizing/Destabilizing FactorsComputational Method
Boat-like0 (Global Minimum)Minimized eclipsing strainDFT (B3LYP/6-311++G) researchgate.netnih.gov
Chair-likeHigher in energyIncreased eclipsing and steric strainDFT (B3LYP/6-311++G) researchgate.netnih.gov

DFT calculations are instrumental in elucidating the mechanisms of reactions that form or involve the bicyclo[3.1.0]hexane framework. By modeling the geometries and energies of transition states and intermediates, researchers can map out the complete reaction coordinate. acs.org

This approach has been successfully applied to various reactions:

Cycloadditions: The mechanism of 1,3-dipolar cycloadditions between stable azomethine ylides and cyclopropenes to yield 3-azabicyclo[3.1.0]hexane derivatives has been studied using DFT (M11/cc-pVDZ level of theory). beilstein-archives.orgbeilstein-journals.orgnih.gov These calculations confirmed that the reactions are controlled by the HOMO(cyclopropene)–LUMO(ylide) interaction and that the calculated transition-state energies align with experimentally observed stereoselectivity. beilstein-archives.orgbeilstein-journals.orgnih.gov

Catalytic Transformations: The ruthenium-catalyzed reaction of enynes and diazoalkanes to form alkenylbicyclo[3.1.0]hexanes has been investigated. acs.org DFT was used to optimize stationary points on the potential energy surface, and Intrinsic Reaction Coordinate (IRC) calculations validated the nature of the transition states, explaining the observed stereoselectivity. acs.org

Radical Reactions: A stepwise radical mechanism for the intramolecular cyclopropanation of unactivated alkenes to create bicyclo[3.1.0]hexane skeletons has been supported by DFT studies. d-nb.info

Photochemical Rearrangements: Quantum chemical calculations have been employed to explore mechanistic hypotheses for the photochemical rearrangement of benzenes into bicyclo[3.1.0]hexene derivatives. acs.org

The reactivity of the bicyclo[3.1.0]hexane system is intrinsically linked to its significant ring strain. DFT calculations provide a quantitative measure of this strain, allowing for predictions of chemical behavior. Computational methods such as homodesmotic and hyperhomodesmotic reactions are used to systematically quantify the strain energy.

Studies show that bicyclo[3.1.0]hexane possesses considerably lower strain energy compared to more constrained systems like bicyclo[1.1.0]butane. This reduced strain results in lower reactivity in strain-driven reactions. For instance, while bicyclo[1.1.0]butane reacts spontaneously with certain alkynes, analogous reactions with bicyclo[3.1.0]hexane often require catalytic activation to overcome the kinetic barriers. This predictive capability is crucial for guiding substrate selection in synthetic chemistry.

Table 2: Comparison of Calculated Strain Energies in Bicyclic Systems
CompoundCalculated Strain Energy (kcal/mol)Relative Reactivity in Strain-Release Reactions
Bicyclo[1.1.0]butane~66High (often spontaneous)
Bicyclo[3.1.0]hexane~32Moderate (often requires catalysis)
Cyclohexane (B81311)~0Low (strain-free reference)

Molecular Dynamics and Molecular Modeling Studies for Structure-Activity Relationships and Conformational Restriction

Notable applications include:

GABA Transporter Inhibitors: By restricting the conformation of GABA, researchers developed the first highly potent and selective inhibitor for the betaine/GABA transporter-1 (BGT-1). nih.govresearchgate.net Modeling studies indicated that the bioactive conformation at BGT-1 was the syn-form, which was then locked using the bicyclic system. nih.gov

Adenosine (B11128) Receptor Ligands: The bicyclo[3.1.0]hexane core, also known as a (N)-methanocarba scaffold, is used to lock the ribose-like moiety of nucleoside analogues into a "Northern" conformation. nih.govepa.gov This has led to the development of highly potent and selective agonists and antagonists for the A₃ adenosine receptor, which are being investigated for cancer and inflammatory diseases. nih.govnih.govsemanticscholar.orgmdpi.com

Histamine (B1213489) Receptor Ligands: Conformationally rigid histamine analogues incorporating the bicyclo[3.1.0]hexane scaffold have yielded potent ligands with high selectivity for the H₃ receptor subtype over the H₄ subtype. mdpi.com

Table 3: Examples of Conformational Restriction using the Bicyclo[3.1.0]hexane Scaffold
Parent MoleculeTargetEffect of Conformational RestrictionReference
GABAGABA Transporter (BGT-1)Development of the first highly potent and selective BGT-1 inhibitor. nih.govresearchgate.net
AdenosineA₃ Adenosine ReceptorIncreased potency and high selectivity for A₃ receptor antagonists. nih.gov
HistamineHistamine H₃/H₄ ReceptorsAchieved over 100-fold selectivity for the H₃ receptor. mdpi.com

Prediction and Simulation of Spectroscopic Properties (e.g., ECD, ORD, VCD)

For chiral molecules like many derivatives of bicyclo[3.1.0]hexane-3-carbaldehyde, determining the absolute configuration is a critical task. The combination of chiroptical spectroscopy and DFT calculations provides a reliable method for this assignment. researchgate.netnih.gov

DFT is used to simulate the Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) spectra of possible stereoisomers. researchgate.netnih.gov These simulations are typically performed for all low-energy conformers identified through conformational searches, using functionals like B3LYP and basis sets such as aug-cc-pVDZ. researchgate.netnih.gov Solvent effects are often included using implicit models. researchgate.netnih.gov

By comparing the simulated spectra with the experimentally measured spectra, the absolute configuration of the synthesized compound can be determined with high confidence. researchgate.netnih.gov This integrated approach has proven particularly powerful for conformationally flexible systems and those with multiple stereocenters, such as carbohydrate analogues built on the bicyclo[3.1.0]hexane framework. researchgate.netnih.gov

Applications of Bicyclo 3.1.0 Hexane 3 Carbaldehyde and Its Derivatives in Advanced Chemical Research

Utilization as Chiral Building Blocks and Intermediates in Complex Organic Synthesis

Bicyclo[3.1.0]hexane derivatives are highly valued as chiral building blocks in the asymmetric synthesis of complex organic molecules. d-nb.info Their rigid structure and multiple stereocenters provide a template for constructing intricate molecular architectures with high stereocontrol. d-nb.info The inherent strain in the bicyclic system also leads to unique chemical reactivity that can be exploited in various synthetic transformations, including fragmentation and rearrangement reactions. d-nb.info

Key synthetic strategies to access these chiral scaffolds often involve intramolecular cyclopropanation reactions. d-nb.inforesearchgate.net For instance, the reaction of cyclopropenes with cyclopropylanilines under photoredox catalysis provides a convergent route to bicyclo[3.1.0]hexanes with an all-carbon quaternary center. rsc.org Another approach utilizes the intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes, catalyzed by a copper(I)/secondary amine system, to construct the bicyclo[3.1.0]hexane skeleton. d-nb.info

The versatility of these building blocks is demonstrated by their use in the synthesis of a wide range of compounds. For example, a key intermediate, ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxybicyclo[3.1.0]hexane-carboxylate, has been synthesized from L-ribose and serves as a versatile synthon for preparing adenosine (B11128) and P2 receptor ligands. nih.gov Furthermore, a synthetic route starting from cyclohexane-1,4-dione has been developed to produce conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings, highlighting the adaptability of the bicyclo[3.1.0]hexane framework. nih.gov

Scaffold for Conformationally Constrained Analogues in Chemical Biology and Medicinal Chemistry Research

The conformational rigidity of the bicyclo[3.1.0]hexane ring system is a highly desirable feature in medicinal chemistry and chemical biology. By locking flexible molecules into a specific conformation that mimics their bioactive state, it is often possible to enhance their binding affinity, potency, and selectivity for biological targets. researchgate.net This "conformational constraint" strategy reduces the entropic penalty associated with binding to a receptor or enzyme. researchgate.net

Design and Synthesis of Receptor Ligands (e.g., Adenosine Receptors, GABA Transporters) with Defined Structure-Affinity Relationships

The bicyclo[3.1.0]hexane scaffold, also referred to as a (N)-methanocarba ring system, has been extensively used to replace the flexible ribose moiety in nucleosides. nih.govnih.gov This modification has proven particularly effective in the development of potent and selective ligands for adenosine receptors (ARs), which are G protein-coupled receptors involved in numerous physiological processes. nih.govnih.gov

For adenosine A3 receptor (A3AR) ligands, incorporating the (N)-methanocarba scaffold often leads to increased potency and selectivity compared to other AR subtypes. nih.govresearchgate.net Researchers have synthesized and evaluated series of bicyclo[3.1.0]hexane-based nucleosides, systematically modifying substituents on the purine (B94841) ring and the bicyclic core to establish clear structure-affinity relationships. nih.govmdpi.comnih.gov For instance, a derivative with a dibenzylamino group at the 6-position and a methylthio group at the 2-position of the purine ring displayed high A3AR selectivity with a moderate affinity (Ki of 0.38 μM). nih.govmdpi.comnih.gov

Similarly, the bicyclo[3.1.0]hexane backbone has been employed to create conformationally restricted analogues of γ-aminobutyric acid (GABA). researchgate.netnih.gov This has led to the development of the first highly potent and selective inhibitor of the betaine/GABA transporter-1 (BGT-1), a subtype of the GABA transporters. researchgate.netnih.govnih.gov By systematically restricting the conformation of a non-selective GABA analogue, a derivative with a bicyclo[3.1.0]hexane backbone was identified with an IC50 value of 0.59 μM for BGT-1, demonstrating significant selectivity over other GABA transporter subtypes. nih.govnih.gov

Compound ClassTarget ReceptorKey FindingsReference
Bicyclo[3.1.0]hexane-based nucleosidesAdenosine A3 Receptor (A3AR)Increased potency and selectivity. Derivative 30 showed a Ki of 0.38 μM with high A3R selectivity. nih.govmdpi.comnih.gov
Conformationally restricted GABA analoguesGABA Transporter (BGT-1)First highly potent and selective BGT-1 inhibitor (IC50 = 0.59 μM). researchgate.netnih.govnih.gov

Development of Enzyme Inhibitors, e.g., Mycobacterial Galactofuranosyltransferases (GlfT2)

The unique structural features of bicyclo[3.1.0]hexane derivatives make them suitable scaffolds for designing enzyme inhibitors. A notable example is the targeting of mycobacterial galactofuranosyltransferases (GlfT2), enzymes essential for the biosynthesis of the mycobacterial cell wall. researchgate.netnih.gov As the galactofuranose form of galactose is absent in humans, inhibitors of enzymes involved in its metabolism are attractive targets for developing new antibacterial drugs against pathogens like Mycobacterium tuberculosis. researchgate.net

Researchers have synthesized mimics of UDP-galactofuranose (UDP-Galf), the donor substrate for GlfT2, based on the bicyclo[3.1.0]hexane scaffold. nih.gov These analogues were synthesized via reductive amination of a bicyclo[3.1.0]hexane-based amine with various aldehydes. nih.gov Although the initial set of compounds were found to be weak inhibitors of GlfT2 when evaluated using a coupled spectrophotometric assay, this line of research demonstrates the potential of using the bicyclo[3.1.0]hexane core to create substrate mimics for this important class of enzymes. nih.govresearchgate.net The aim is to develop transition-state or substrate analogues that can effectively block the biosynthesis of the mycobacterial galactan, a critical component of the pathogen's protective cell wall. researchgate.netualberta.ca

Contributions to Materials Science, including Liquid Crystalline Compounds

The rigid and well-defined geometry of the bicyclo[3.1.0]hexane unit has also been explored in the field of materials science, particularly in the design of liquid crystalline compounds. tandfonline.com Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal, and their molecular shape plays a crucial role in determining their mesophase behavior.

Studies have shown that incorporating the bicyclo[3.1.0]hexane core into the molecular structure of potential liquid crystals can influence their transition temperatures and mesogenic potential. researchgate.net For example, exo,exo-disubstituted derivatives, such as 3,6-di(4-n-pentylphenyl) esters, have been shown to form stable mesophases due to the combination of the rigid bicyclic core and flexible side chains. When compared to analogous compounds containing a cyclohexane (B81311) fragment, the bicyclo[3.1.0]hexane moiety generally leads to a decrease in transition temperatures. researchgate.net While the dielectric and optical anisotropies are comparable to cyclohexane-containing analogues, the bicyclo[3.1.0]hexane unit has been observed to have a poorer mesogenic potential in some cases. researchgate.net Nevertheless, the ability to fine-tune the physical properties of liquid crystals by introducing specific structural motifs like the bicyclo[3.1.0]hexane core highlights its utility in the rational design of new materials.

Biological Probe Chemistry for Mechanistic Studies

Bicyclo[3.1.0]hexane-based compounds serve as valuable biological probes for elucidating the mechanisms of biological processes. Their conformational rigidity allows for the "freezing" of a specific molecular conformation, which can then be used to study the conformational requirements of receptor binding or enzyme activity. researchgate.net

By comparing the biological activity of a flexible parent molecule with its conformationally constrained bicyclo[3.1.0]hexane analogue, researchers can infer the bioactive conformation of the parent molecule. researchgate.net This approach has been instrumental in understanding the structure-activity relationships of ligands for various receptors, including the adenosine receptors and GABA transporters. researchgate.netnih.gov For example, the successful development of a selective BGT-1 inhibitor from a non-selective GABA analogue helped to identify the specific conformation required for binding to BGT-1. researchgate.netnih.gov These mechanistic insights are crucial for the rational design of more potent and selective drugs.

Future Research Directions and Emerging Avenues for Bicyclo 3.1.0 Hexane Chemistry

Development of Novel and Sustainable Synthetic Routes to Bicyclo[3.1.0]hexane-3-carbaldehyde

The synthesis of functionalized bicyclo[3.1.0]hexanes, including the title carbaldehyde, remains a central theme in synthetic organic chemistry. Future efforts are increasingly focused on developing atom-economical, enantioselective, and sustainable methods.

One promising strategy involves the intramolecular radical cyclopropanation of alkenyl aldehydes. researchgate.netd-nb.info A cooperative catalysis system using Cu(I) and a secondary amine has been shown to facilitate the single-step construction of bicyclo[3.1.0]hexane skeletons from simple α-methylene groups of aldehydes, which serve as the C1 source. d-nb.info This approach is notable for its efficiency and its potential for asymmetric transformations, which could provide enantioenriched bicyclo[3.1.0]hexanes bearing crucial vicinal all-carbon quaternary stereocenters. d-nb.info Another innovative route involves a one-carbon elongation of a bicyclo[3.1.0]hexanone precursor using a Wittig reaction, followed by acidic treatment to yield the corresponding aldehyde. nih.gov

Gold-catalyzed reactions have also emerged as a powerful tool. The cycloisomerization of 1,6-enynes can generate cyclopropyl (B3062369) gold carbene intermediates, which can then undergo insertion into Si-H or Ge-H bonds, providing a facile, one-step, and atom-economical pathway to various bicyclo[3.1.0]hexane silanes and germanium derivatives. rsc.org While not directly yielding the carbaldehyde, these functionalized bicyclic products serve as versatile intermediates that could be converted to the target aldehyde. Similarly, gold-catalyzed cyclization/hydroboration of 1,6-enynes provides stable bicyclo[3.1.0]hexane boranes that can be further functionalized. acs.org

Photoredox catalysis represents another sustainable avenue, enabling the convergent synthesis of bicyclo[3.1.0]hexanes through the (3+2) annulation of cyclopropenes with cyclopropylanilines under mild conditions using visible light. nih.govresearchgate.netrsc.org These methods often tolerate a broad range of functional groups and provide rapid access to highly substituted bicyclic scaffolds. nih.govresearchgate.net Adapting these photoredox strategies to incorporate an aldehyde functional group or a precursor is a key direction for future research.

Exploration of New Reactivity Patterns and Rearrangements of the Bicyclic Core

The inherent strain energy of the bicyclo[3.1.0]hexane system dictates its unique chemical reactivity, leading to fragmentation and rearrangement pathways not typically observed in unstrained cyclic systems. researchgate.netevitachem.com A deeper exploration of these reactivity patterns is a significant area for future investigation.

The bicyclic core is susceptible to various rearrangements, such as the Favorskii-like rearrangement, which has been observed in the modification of tricyclic derivatives. nih.gov The high reactivity of the fused cyclopropane (B1198618) ring makes it a versatile partner in cycloaddition reactions. For example, 1,3-dipolar cycloadditions of cyclopropenes with azomethine ylides have been developed to synthesize complex spirocyclic and bis-spirocyclic 3-azabicyclo[3.1.0]hexane systems. beilstein-journals.org Understanding and controlling the regioselectivity and stereoselectivity of these cycloadditions with substituted bicyclo[3.1.0]hexane systems is an ongoing challenge.

The strain within the bicyclic framework can be harnessed to drive reactions. For instance, the release of ring strain is a key driving force in ring-opening reactions, which can be initiated by metals or photoredox catalysts. nih.govnih.gov Investigating these ring-opening reactions for this compound could lead to novel synthetic transformations and the creation of diverse molecular architectures. The influence of the aldehyde substituent on the stability and reactivity of the bicyclic core, particularly its effect on carbocation or radical intermediates formed during reactions, warrants detailed mechanistic studies.

Advanced Computational Methods for Predictive Modeling of Bicyclo[3.1.0]hexane Systems

Computational chemistry is an indispensable tool for understanding and predicting the behavior of strained molecules like bicyclo[3.1.0]hexane. nih.goviucr.org Future research will increasingly rely on advanced computational methods to model reaction mechanisms, predict conformational preferences, and quantify ring strain.

Density Functional Theory (DFT) methods are already widely used to study the mechanisms of cycloaddition reactions involving the bicyclo[3.1.0]hexane core and to analyze the stable conformations of its derivatives. nih.govbeilstein-journals.orgiucr.org These calculations provide insights into transition state energies and help rationalize observed product distributions. iucr.org For example, calculations have been used to explore the mechanisms of photorearrangement of benzene (B151609) to form the bicyclo[3.1.0]hexene skeleton. researchgate.net

Emerging computational tools offer even more detailed insights. "StrainViz" is a novel method that localizes and quantifies strain energy at every coordinate within a molecule, relating areas of higher strain to increased reactivity. rsc.orgchemrxiv.org Applying this type of local strain analysis to this compound and its derivatives could precisely predict the most reactive sites and guide the design of new reactions. rsc.org Furthermore, machine learning (ML) models are being developed to predict ring strain energy (RSE) with high accuracy and efficiency from simple 2D structural inputs. chemrxiv.org Such tools could accelerate the screening of potential reactants and the design of strained molecules with tailored reactivity. chemrxiv.org

Design of Highly Selective Molecular Probes and Advanced Materials Based on the Bicyclo[3.1.0]hexane Scaffold

The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane scaffold makes it an ideal building block for constructing conformationally restricted molecules with specific biological activities or material properties. researchgate.netnih.gov

In medicinal chemistry, this scaffold is used to create analogues of biologically important molecules, such as nucleosides, where the bicyclic core locks the molecule into a specific conformation. mdpi.comnih.gov This conformational restriction can significantly enhance binding potency and selectivity for specific receptor subtypes. mdpi.comnih.gov For instance, (N)-methanocarba nucleosides, which contain the bicyclo[3.1.0]hexane system, have been developed as highly potent and selective ligands for adenosine (B11128) A₃ receptors, which are promising targets for treating inflammation and cancer. mdpi.com Similarly, conformationally restricted GABA analogues based on the bicyclo[3.1.0]hexane backbone have yielded highly potent and selective inhibitors for the GABA transporter BGT-1. nih.gov Future work will likely involve incorporating the this compound moiety into new molecular probes to target a wider range of proteins.

Beyond molecular probes, the bicyclo[3.1.0]hexane core has potential applications in advanced materials. Its rigid structure has been incorporated into novel liquid crystalline compounds, suggesting its utility in creating ordered molecular assemblies. acs.org The unique reactivity of the scaffold could also be exploited in the synthesis of novel polymers or functional materials where strain release can be triggered to alter material properties. The design and synthesis of such materials based on the this compound unit is a nascent but promising field of research.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for bicyclo[3.1.0]hexane-3-carbaldehyde?

  • Answer : Key methods include:

  • Fluorination : Reaction of bicyclo[3.1.0]hexane precursors with diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce fluorine substituents .
  • Photoinduced Cyclization : Aziridine formation via stereocontrolled nucleophile addition to pyridinium cations, followed by cyclopropanation of cyclopentenone intermediates .
  • (3 + 2) Annulation : Cyclopropene-based annulation with aminocyclopropanes to construct the bicyclic framework .
    • Methodological Insight : Optimize reaction conditions (e.g., temperature, catalyst loading) to mitigate side reactions.

Q. How is the bicyclo[3.1.0]hexane scaffold utilized in medicinal chemistry?

  • Answer : The scaffold acts as a bioisostere for natural molecules, enhancing metabolic stability and receptor binding. Applications include:

  • Antiviral/Anticancer Agents : Derivatives target enzymes like neuraminidase (Influenza A) or adenosine A3 receptors .
  • Carbocyclic Nucleosides : Functionalization at the cyclopropane tip enables diastereoselective synthesis of antiviral analogs .
    • Methodological Insight : Use cross metathesis and carbene-mediated cyclopropanation to introduce diverse substituents .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR/IR Spectroscopy : Identify boat-like conformations and monitor stereochemical outcomes .
  • Comparative Analysis : Use structural analogs (e.g., ethyl 3-(benzyloxy) derivatives) to benchmark solubility and reactivity via hydrogen bonding studies .
  • Thermodynamic Data : Reference enthalpy of combustion (ΔcH°) and formation (ΔfH°) for stability assessments .

Advanced Research Questions

Q. How do conformational dynamics influence the reactivity of bicyclo[3.1.0]hexane derivatives?

  • Answer : The boat-like conformation dominates in solution and solid states, affecting:

  • Solvolysis Kinetics : Cyclopropyl-assisted solvolysis rates correlate with strain relief during ring-opening .
  • Photochemical Reactions : Conformational rigidity dictates regioselectivity in [3 + 2] cycloadditions .
    • Methodological Insight : Combine far-IR spectroscopy and X-ray crystallography to resolve conformational equilibria .

Q. What strategies improve low yields in cyclopropanation steps during synthesis?

  • Answer :

  • Diazo Intermediates : Use carbene-mediated intramolecular cyclopropanation to enhance diastereoselectivity, avoiding electron-withdrawing groups that favor competing [3 + 2] pathways .
  • Cobalt Catalysis : Leverage triple C(sp³)-H activation for direct bicyclo[3.1.0]hexane assembly from pivalamide precursors .
    • Methodological Insight : Screen transition-metal catalysts (e.g., Rh, Co) to optimize cyclopropane ring closure .

Q. How can stereochemical contradictions in functionalization be resolved?

  • Answer :

  • Regioselective Ring Opening : Use aziridine intermediates with stereocontrolled nucleophile addition to dictate substituent placement .
  • Chiral Auxiliaries : Employ enantiopure bicyclo[3.1.0]hexane scaffolds (e.g., (1S,5R)-6-oxabicyclo derivatives) to enforce desired configurations .
    • Methodological Insight : Apply dynamic NMR to monitor stereochemical interconversions during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.